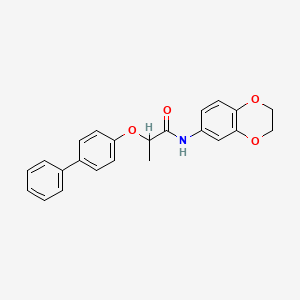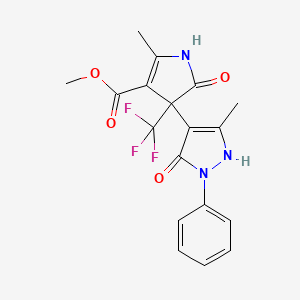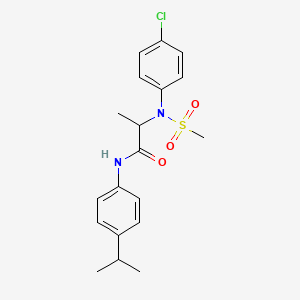![molecular formula C16H12ClF3N4O4S B4174572 4-AMINO-N-[1-(2-CHLOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE](/img/structure/B4174572.png)
4-AMINO-N-[1-(2-CHLOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE
描述
4-AMINO-N-[1-(2-CHLOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an imidazolidinyl ring, a chlorophenyl group, and a benzenesulfonamide moiety. Its chemical properties make it a valuable candidate for research in medicinal chemistry, particularly in the development of new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N-[1-(2-CHLOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the cyclization of a chloroacetamide derivative with ammonium, followed by further reactions to introduce the trifluoromethyl and sulfonamide groups . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and efficiency, often incorporating continuous flow techniques and real-time monitoring to maintain consistent quality. Safety protocols are crucial due to the handling of potentially hazardous reagents and intermediates.
化学反应分析
Types of Reactions
4-AMINO-N-[1-(2-CHLOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify the imidazolidinyl ring or the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce halogenated derivatives with enhanced biological activity.
科学研究应用
4-AMINO-N-[1-(2-CHLOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and protein binding.
Industry: Its chemical stability and reactivity make it suitable for use in industrial processes, including the development of new materials and chemical intermediates.
作用机制
The mechanism of action of 4-AMINO-N-[1-(2-CHLOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For instance, its inhibition of carbonic anhydrase IX disrupts the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis . The compound’s structure allows it to bind effectively to the enzyme’s active site, blocking its activity and thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide: This compound shares a similar sulfonamide structure but lacks the imidazolidinyl ring and trifluoromethyl group.
3-amino-N-(2-chlorophenyl)-4-(1-pyrrolidinyl)benzenesulfonamide: Another related compound, which includes a pyrrolidinyl group instead of the imidazolidinyl ring.
Uniqueness
The presence of the trifluoromethyl group and the imidazolidinyl ring in 4-AMINO-N-[1-(2-CHLOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE distinguishes it from other similar compounds. These structural features contribute to its unique chemical properties and biological activities, making it a valuable compound for further research and development.
属性
IUPAC Name |
4-amino-N-[1-(2-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N4O4S/c17-11-3-1-2-4-12(11)24-13(25)15(16(18,19)20,22-14(24)26)23-29(27,28)10-7-5-9(21)6-8-10/h1-8,23H,21H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLVZRSZOZYWRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(NC2=O)(C(F)(F)F)NS(=O)(=O)C3=CC=C(C=C3)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3,5-dimethyl-N-methylsulfonylanilino)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]propanamide](/img/structure/B4174491.png)
![1-{4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4174495.png)
![N-bicyclo[2.2.1]hept-2-yl-3-iodo-4-methoxybenzenesulfonamide](/img/structure/B4174497.png)

![N-(6-methyl-2-pyridinyl)-5-nitro-2-[(tetrahydro-2-furanylmethyl)amino]benzamide](/img/structure/B4174514.png)

![7-(2,3-dimethoxyphenyl)-5-(3-nitrophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4174535.png)

![4-[allyl(methylsulfonyl)amino]-N-{4-[(diethylamino)sulfonyl]phenyl}benzamide](/img/structure/B4174555.png)
![N-(5-chloro-2-methoxyphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B4174562.png)
![3-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B4174564.png)

![N~1~-[4-(cyanomethyl)phenyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4174579.png)

